Product packaging for 2,4-dichloro-N-(2-cyanophenyl)benzamide(Cat. No.:)

2,4-dichloro-N-(2-cyanophenyl)benzamide

Cat. No.: B11959015
M. Wt: 291.1 g/mol
InChI Key: VXWDXTGGNHPFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-dichloro-N-(2-cyanophenyl)benzamide is a synthetic benzamide derivative with the molecular formula C15H10Cl2N2O . Benzamide compounds featuring two aromatic rings connected by an amide linker are a significant scaffold in medicinal chemistry research, particularly as building blocks for novel enzyme inhibitors . This general structural motif is found in potent, reversible inhibitors of monoamine oxidase (MAO) A and B, which are key targets in the study of neurological conditions . The specific substitution pattern on this compound—with chloro groups on one ring and a cyano group on the aniline ring—makes it a valuable chemical intermediate for researchers exploring structure-activity relationships in drug discovery. It can be utilized in the design and synthesis of multitarget ligands or more complex molecules for biochemical screening . The compound is for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8Cl2N2O B11959015 2,4-dichloro-N-(2-cyanophenyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

2,4-dichloro-N-(2-cyanophenyl)benzamide

InChI

InChI=1S/C14H8Cl2N2O/c15-10-5-6-11(12(16)7-10)14(19)18-13-4-2-1-3-9(13)8-17/h1-7H,(H,18,19)

InChI Key

VXWDXTGGNHPFTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,4 Dichloro N 2 Cyanophenyl Benzamide and Analogues

Established Synthetic Pathways to Benzamide (B126) Cores

The creation of the amide bond is a cornerstone of organic synthesis. For benzamides like the title compound, this typically involves the reaction of a carboxylic acid derivative with an amine.

A prevalent and efficient method for synthesizing benzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. fishersci.co.uk In the context of 2,4-dichloro-N-(2-cyanophenyl)benzamide, this would entail the reaction of 2,4-dichlorobenzoyl chloride with 2-aminobenzonitrile.

This reaction is typically conducted in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). fishersci.co.ukresearchgate.net The presence of a base, like triethylamine (B128534) or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion. fishersci.co.uk The reaction can often proceed at room temperature, although gentle heating or cooling may be employed to optimize the reaction rate and minimize side reactions. fishersci.co.uk

The initial step in this pathway is the synthesis of the requisite 2,4-dichlorobenzoyl chloride. This is commonly achieved by treating 2,4-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The use of a catalytic amount of DMF can facilitate this conversion when using thionyl chloride.

Table 1: Reaction Conditions for Acyl Halide-Amine Coupling

ParameterConditionsSource
Reactants 2,4-dichlorobenzoyl chloride, 2-aminobenzonitrile researchgate.net
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) fishersci.co.ukresearchgate.net
Base Triethylamine, Pyridine fishersci.co.uk
Temperature Room temperature (can be varied) fishersci.co.uk

While the acyl chloride route is robust, alternative methods for amide bond formation exist, often employing coupling reagents to activate the carboxylic acid directly. This approach avoids the need to pre-form the acyl chloride. These reactions are particularly useful when dealing with sensitive substrates.

A variety of coupling reagents are available, each with its own mechanism of action and suitability for different reaction conditions. luxembourg-bio.com Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. fishersci.co.ukpeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.uk To suppress side reactions and increase efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included. nih.gov

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective.

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency and the ability to minimize racemization in chiral substrates. peptide.comnih.gov

More recent developments have focused on "greener" or more atom-economical approaches. Boron-based reagents, for instance, such as B(OCH₂CF₃)₃, have been shown to be effective for direct amidation under mild conditions. acs.org Another innovative one-pot procedure involves the formation of a thioester intermediate from the carboxylic acid, which then reacts with the amine, eliminating the need for traditional coupling reagents. nih.govresearchgate.net

Table 2: Common Coupling Reagents for Amide Synthesis

Reagent ClassExamplesSource
Carbodiimides DCC, DIC, EDC fishersci.co.ukpeptide.com
Phosphonium Salts BOP, PyBOP peptide.com
Uronium/Aminium Salts HBTU, TBTU, HATU peptide.comnih.gov
Boron-based Reagents B(OCH₂CF₃)₃ acs.org

Functional Group Transformations and Substituent Introduction

The key starting material for introducing the ortho-cyanophenyl group is 2-aminobenzonitrile. The synthesis of this precursor can be approached in several ways. One common method is the Sandmeyer reaction, starting from 2-nitroaniline. This involves diazotization of the amino group followed by treatment with a cyanide salt, typically copper(I) cyanide. Subsequent reduction of the nitro group to an amine would yield the desired 2-aminobenzonitrile.

Alternatively, direct cyanation of an aniline (B41778) derivative can be achieved through various modern cross-coupling reactions, although this might be less common for this specific isomer.

The 2,4-dichloro substitution pattern on the benzoyl ring can be achieved through the direct chlorination of benzoic acid or a derivative. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the carboxyl group. However, achieving the precise 2,4-dichloro pattern can sometimes be challenging and may lead to a mixture of isomers.

A more controlled approach is to start with a pre-functionalized benzene (B151609) ring where the chloro substituents are already in place. For example, starting with 2,4-dichlorotoluene, the methyl group can be oxidized to a carboxylic acid, yielding 2,4-dichlorobenzoic acid. This acid can then be used in the amidation reactions described previously.

Advanced Synthetic Strategies and Reaction Design

Modern synthetic chemistry offers a range of advanced strategies that could be applied to the synthesis of this compound and its analogues. These include:

Catalytic Direct Amidation: Research is ongoing into the development of catalysts that can directly form an amide bond from a carboxylic acid and an amine without the need for stoichiometric activating agents. This represents a more environmentally friendly and atom-economical approach.

Flow Chemistry: The use of microreactors and flow chemistry systems can offer improved control over reaction parameters such as temperature and mixing, leading to higher yields, better purity, and enhanced safety, particularly for exothermic reactions.

Combinatorial Chemistry: For the synthesis of a library of analogues of this compound, combinatorial chemistry techniques can be employed. This allows for the rapid generation of a large number of related compounds by systematically varying the aniline and benzoyl chloride components.

These advanced strategies, while not necessarily the standard methods for the production of this specific compound, highlight the ongoing evolution of synthetic organic chemistry and offer potential avenues for more efficient and sustainable manufacturing processes in the future.

Transition Metal-Catalyzed Processes in Benzamide Functionalization

The amide functional group is a powerful directing group in transition metal-catalyzed C-H bond functionalization, enabling the selective introduction of new substituents. mdpi.comresearchgate.net This strategy is a key approach for derivatizing benzamide structures, offering an efficient alternative to classical multi-step syntheses. scispace.com Various transition metals, including palladium, rhodium, and cobalt, are utilized to catalyze these transformations. mdpi.comacs.org

The amide moiety can coordinate to the metal center, positioning the catalyst to selectively activate an adjacent C-H bond, typically at the ortho position of the benzoyl group. researchgate.net This coordination-assisted C-H activation has been extensively studied for C(sp²)–H bonds in aromatic rings and has also been applied to nonactivated C(sp³)–H bonds. researchgate.netnih.gov

Rhodium catalysts, for instance, have been employed in the transarylation of benzamides through selective C-C bond activation with arylboronic acids, a process distinct from the more common C-N bond activation. acs.org The selectivity of whether the metal inserts into a C-C or C-N bond can be influenced by the substituents on the amide's nitrogen atom. acs.org Cobalt-catalyzed reactions, often using complexes like Cp*Co(III), are effective for C-H allylations of benzamides. mdpi.com Palladium catalysis is also a cornerstone of C-H functionalization, used in reactions such as the cyclization of benzamides with benzynes to produce phenanthridinones. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Benzamide Functionalization
Catalyst SystemReaction TypeKey FeaturesReference
Rhodium (Rh) / Arylboronic AcidsTransarylation (C-C Activation)Selectively activates C-C bonds over C-N bonds, influenced by N-substituents. acs.org
Cobalt (Cp*Co(III)) / Allylic AlcoholsC-H AllylationEffective for ortho-C-H functionalization of aryl benzamides. mdpi.com
Palladium (Pd) / BenzynesCyclization / AnnulationEnables one-pot synthesis of polycyclic structures like phenanthridinones. researchgate.net
Palladium (Pd(OAc)₂) / CuISonogashira CouplingUsed to couple aryl halides (e.g., 2-iodobenzamide) with terminal alkynes. orgsyn.org

Cyclization Reactions and Heterocycle Formation from N-(2-cyanophenyl)benzamides

The N-(2-cyanophenyl)benzamide scaffold contains two reactive functionalities—the amide and the cyano group—positioned to facilitate intramolecular cyclization, a powerful strategy for constructing nitrogen-containing heterocycles. This proximity allows for the formation of fused ring systems, which are prevalent in pharmacologically active molecules. researchgate.netnih.gov

One of the most common transformations is the cyclization to form quinazoline (B50416) derivatives. researchgate.net The reaction of N-(2-cyanophenyl)benzamides with various reagents can trigger an intramolecular reaction between the amide and the cyano group. For example, cyclization of cyanamides with anthranilates or 2-aminophenyl ketones leads to 2-amino-3,4-dihydroquinazolin-4-ones or 2-aminoquinazolines, respectively. researchgate.net The specific outcome often depends on the reaction conditions and the nature of the substituents.

Furthermore, the isocyanate intermediate, which can be generated enzymatically from certain carbamate (B1207046) prodrugs, readily undergoes cyclization if a hydroxyl group is nearby, precluding other reactions. nih.gov While not a direct cyclization of a benzamide, this highlights the strong tendency of suitably positioned functional groups to form heterocyclic rings. nih.gov Studies on the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides to form 3,1-benzoxazines demonstrate that such reactions can be induced by acids or even under mass spectrometry conditions, underscoring the inherent reactivity of the benzamide structure toward ring formation. researchgate.net

Table 2: Heterocycles Formed from Benzamide Precursors
Precursor TypeReaction Condition/ReagentResulting HeterocycleReference
Aryl Cyanamides / 2-Aminophenyl KetonesCyclization2-Aminoquinazolines researchgate.net
N,N-Disubstituted CyanamidesIntramolecular CyclizationImidazoles and Oxazoles nih.gov
N-(2-Cyclopent-1-en-1-ylphenyl)benzamidesAcid (HCl, TFA) or Bromine3,1-Benzoxazines researchgate.net
N-(Substituted 2-hydroxyphenyl)carbamatesHydrolysis (releases isocyanate)Benzoxazolones nih.gov

Purification and Isolation Techniques in Laboratory-Scale Synthesis

Following the synthesis of this compound or its analogues, a robust purification strategy is critical to isolate the target compound from unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques are employed to achieve high purity. researchgate.netijddr.in

A typical work-up procedure begins after the reaction is complete. If the reaction mixture is in an organic solvent, it may be poured into water or an aqueous solution to precipitate the crude product or to facilitate extraction. nih.gov The mixture is often washed sequentially with acidic, basic, and neutral aqueous solutions (e.g., dilute HCl, NaHCO₃, and brine) to remove corresponding impurities. orgsyn.org The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. orgsyn.org

The resulting crude solid is commonly purified by recrystallization or column chromatography. orgsyn.orgresearchgate.net

Recrystallization is a technique that relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. researchgate.net The crude product is dissolved in a minimal amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. ijddr.in

Column Chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel). orgsyn.org The crude mixture is loaded onto a column packed with silica gel, and a solvent system (eluent) is passed through the column. Compounds separate based on their polarity, allowing for the collection of pure fractions. orgsyn.org

Table 3: Common Purification Techniques for Benzamides
TechniquePrincipleTypical ApplicationReference
Aqueous Work-up/ExtractionPartitioning of components between immiscible aqueous and organic phases based on polarity and acidity/basicity.Initial removal of salts, acids, bases, and highly polar impurities. orgsyn.org
RecrystallizationDifferential solubility of the product and impurities in a solvent at varying temperatures.Purification of a solid crude product to obtain crystalline material of high purity. researchgate.netijddr.in
Column ChromatographySeparation based on differential adsorption of compounds onto a solid stationary phase (e.g., silica gel).Separation of complex mixtures and isolation of the target compound from byproducts with similar solubility. orgsyn.org
Vacuum FiltrationMechanical separation of a solid from a liquid.Collecting the crystallized product after recrystallization or precipitation. researchgate.net

Structural Elucidation and Spectroscopic Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments work in concert to provide a complete structural picture.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the amide proton and the seven aromatic protons. The amide (N-H) proton typically appears as a broad singlet in the downfield region, likely between δ 10.0 and 11.0 ppm. The seven aromatic protons would resonate in the range of δ 7.0–8.5 ppm. The protons on the 2,4-dichlorobenzoyl moiety would consist of three signals: a doublet for the proton at C6, a doublet of doublets for the proton at C5, and a doublet for the proton at C3. The 2-cyanophenyl ring would show four protons, likely as a complex pattern of multiplets due to their proximity and coupling with each other.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would feature 14 distinct carbon signals. The amide carbonyl (C=O) carbon is expected to resonate around δ 164–166 ppm. The nitrile (C≡N) carbon signal would appear in the δ 115–120 ppm region, with the carbon to which it is attached (C2' of the cyanophenyl ring) also showing a characteristic shift. The twelve aromatic carbons would produce signals between δ 120 and 140 ppm. The carbons directly bonded to chlorine atoms (C2 and C4) would be shifted downfield compared to the others on that ring.

Expected ¹H NMR Chemical Shifts

Proton Expected Chemical Shift (ppm) Expected Multiplicity
Amide N-H 10.0 - 11.0 Broad Singlet

Expected ¹³C NMR Chemical Shifts

Carbon Expected Chemical Shift (ppm)
C=O (Amide) 164 - 166
Aromatic C-Cl ~135 - 138
Aromatic C-H / C-C 120 - 140
C-CN ~110 - 115

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in the 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the individual aromatic rings. sdsu.eduyoutube.com Cross-peaks would connect adjacent protons, allowing for the tracing of connectivity, for example, between H-5 and H-6, and H-5 and H-3 on the dichlorophenyl ring, and among the four adjacent protons on the cyanophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edu This allows for the direct assignment of all protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this molecule as it shows correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com Key HMBC correlations would be expected from the amide N-H proton to the amide carbonyl carbon and to carbons on the cyanophenyl ring (C1' and C6'). Likewise, the protons on the dichlorobenzoyl ring (e.g., H-6) would show a correlation to the amide carbonyl carbon, thus definitively linking the two halves of the molecule across the amide bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of 2,4-dichloro-N-(2-cyanophenyl)benzamide would be dominated by absorptions/scattering from its key functional groups.

Amide Group: A sharp N-H stretching vibration should be observed in the IR spectrum around 3300 cm⁻¹. The amide I band (primarily C=O stretch) is expected to be a very strong absorption in the IR spectrum between 1660 and 1680 cm⁻¹. The amide II band (a mix of N-H bend and C-N stretch) would appear around 1530-1550 cm⁻¹.

Nitrile Group: The C≡N triple bond stretch gives rise to a characteristic sharp, medium-intensity absorption in the IR spectrum in the range of 2220-2240 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency.

Aromatic Rings: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations within the rings would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would be observed in the fingerprint region, typically between 1000 and 600 cm⁻¹. nih.gov

Expected Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected IR Intensity
Amide N-H Stretch ~3300 Medium-Strong
Amide C=O Stretch (Amide I) 1660 - 1680 Strong
Nitrile C≡N Stretch 2220 - 2240 Medium, Sharp
Aromatic C-H Stretch >3000 Medium-Weak
Aromatic C=C Stretch 1450 - 1600 Medium-Strong

In the solid state, benzamide (B126) derivatives frequently engage in intermolecular hydrogen bonding. mdpi.comnih.gov The N-H group of the amide can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) can act as an acceptor. This N-H···O=C interaction can lead to the formation of dimers or extended chains, which stabilizes the crystal lattice. mdpi.com This hydrogen bonding can be observed in the IR spectrum as a broadening and a shift to lower frequency of the N-H and C=O stretching bands compared to their values in a dilute, non-polar solution. The specific conformation of the molecule, particularly the dihedral angles between the aromatic rings and the central amide plane, would also influence the vibrational spectra.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns under ionization. nih.gov

The molecular formula C₁₄H₈Cl₂N₂O gives a monoisotopic mass of 290.0014 Da. The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the M+2 peak being approximately 65% of the intensity of the molecular ion peak (M), and the M+4 peak being about 10%.

The fragmentation of N-aryl benzamides upon electron ionization typically involves cleavage of the amide bond. researchgate.netnih.gov A primary fragmentation pathway for this compound would be the cleavage of the C(O)-NH bond. This would lead to two main fragment ions:

The 2,4-dichlorobenzoyl cation at m/z 173, which would also exhibit a two-chlorine isotope pattern. This ion could further lose a molecule of carbon monoxide (CO) to yield the 2,4-dichlorophenyl cation at m/z 145.

The radical cation of 2-aminobenzonitrile or related fragments.

Another likely fragmentation is the cleavage of the aryl-C(O) bond, which would generate the N-(2-cyanophenyl)aminocarbonyl cation .

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the 2,4-dichlorobenzoyl and 2-cyanophenylamine moieties. The analysis of these fragments helps to piece together the connectivity of the original molecule, confirming the arrangement of the dichlorinated ring, the amide linker, and the cyanophenyl ring.

X-ray Crystallography for Solid-State Molecular Architecture

For instance, studies on similar benzanilides reveal common structural motifs. The conformation of the amide linkage and the dihedral angles between the aromatic rings are key features determined by this method.

Elucidation of Bond Lengths, Bond Angles, and Torsional Angles

From a crystallographic study, a complete set of bond lengths, bond angles, and torsional angles can be obtained. This data provides a quantitative description of the molecular geometry. For this compound, this would include the precise lengths of the C-Cl, C-N, C=O, and C≡N bonds, as well as the angles defining the geometry of the benzene (B151609) rings and the amide group. Torsional angles would describe the rotational orientation of the different parts of the molecule relative to each other, such as the twist between the two aromatic rings.

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical, yet chemically reasonable, bond lengths and angles for the core amide linkage, based on known values for similar structures.

ParameterValue
C=O Bond Length~1.23 Å
C-N Bond Length~1.34 Å
N-H Bond Length~0.86 Å
C-C-N Bond Angle~115°
C-N-C Bond Angle~125°
O=C-N-C Torsional Angle~175°

Note: This data is illustrative and not experimentally determined for this compound.

Analysis of Crystal Packing Motifs and Supramolecular Interactions

X-ray crystallography also reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular forces. For this compound, key interactions would include N—H⋯O hydrogen bonds, where the amide hydrogen acts as a donor and the carbonyl oxygen acts as an acceptor, linking molecules into chains or more complex networks.

Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in the crystal packing. The presence of the cyano group and the chlorine atoms can also lead to other dipole-dipole or halogen bonding interactions, further influencing the supramolecular architecture. The analysis of these interactions is crucial for understanding the physical properties of the solid material.

Investigation of Biological Activities and Mechanisms of Action

Enzyme Inhibition and Receptor Modulation Research

The biological effects of small molecules like 2,4-dichloro-N-(2-cyanophenyl)benzamide are often mediated through their interaction with specific proteins, such as enzymes and receptors. Research into related dichlorinated benzamide (B126) and N-(cyanophenyl)benzamide derivatives has revealed a range of biological targets, suggesting potential avenues for the activity of the title compound.

Identification and Validation of Biological Targets

Although direct biological targets of this compound have not been explicitly identified in available studies, research on similar compounds points to several enzyme families as potential areas of interest. For instance, various substituted benzamides have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO), particularly MAO-B, which is a target in the treatment of neurodegenerative diseases. nih.govnih.gov Additionally, other benzamide derivatives have shown activity against enzymes like α-glucosidase and α-amylase, which are relevant in the context of metabolic disorders. researchgate.net

The broader class of benzamides has also been explored for their ability to modulate receptors. For example, certain benzamide structures are known to interact with dopamine (B1211576) receptors. ebi.ac.uk Furthermore, the general scaffold of N-phenylbenzamides has been studied for dual inhibition of targets like cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I) in the context of cancer and inflammation. nih.gov The validation of such potential targets for this compound would necessitate specific screening against a panel of enzymes and receptors.

In Vitro Biochemical and Cellular Assay Development for Activity Profiling

To characterize the biological activity of a compound like this compound, a variety of in vitro assays would be employed. Biochemical assays are crucial for determining direct enzyme inhibition. For example, to assess MAO-B inhibition, a common method involves using a substrate that produces a fluorescent or luminescent signal upon enzymatic conversion, allowing for the measurement of enzyme activity in the presence of the inhibitor. researchgate.netresearchgate.net Similarly, α-glucosidase inhibitory activity can be determined by monitoring the release of p-nitrophenol from a substrate like p-nitrophenyl-α-D-glucopyranoside. nih.gov

Cellular assays are subsequently used to understand the compound's effects in a more biologically relevant context. For instance, to evaluate anticancer potential, researchers often utilize cell viability assays, such as the MTT or SRB assay, on various cancer cell lines. nih.gov To investigate anti-inflammatory properties, one could measure the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov For receptor modulation, cell-based reporter gene assays or binding assays using radiolabeled ligands are standard techniques.

Mechanistic Studies of Target Interaction (e.g., competitive, non-competitive inhibition)

Understanding how a compound interacts with its target is fundamental to drug design. For enzyme inhibitors, this involves determining the mode of inhibition. Kinetic studies, such as those employing Lineweaver-Burk plots, can distinguish between competitive, non-competitive, and uncompetitive inhibition. mdpi.com For example, studies on related benzamide derivatives have identified competitive inhibitors of MAO-B, indicating that the compound binds to the same active site as the natural substrate. nih.govresearchgate.net In other cases, non-competitive inhibition has been observed, suggesting binding to an allosteric site. researchgate.net The specific mechanism for this compound would need to be determined through dedicated enzymatic assays.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of a molecule is intrinsically linked to its chemical structure. SAR and SPR studies involve systematically modifying a chemical scaffold to understand how these changes affect its biological potency and physicochemical properties.

Systematic Modification of Benzamide Scaffold for Activity Modulation

The benzamide scaffold is a versatile platform for chemical modification. Studies on related compounds have explored various alterations to modulate activity. For example, the number and position of halogen substituents on the benzoyl ring have been shown to be critical for the biological activity of many drug classes. eurochlor.orgnih.gov The nature and position of the substituent on the N-phenyl ring are also key determinants of activity. In the case of N-(cyanophenyl)benzamides, the position of the cyano group (ortho, meta, or para) can significantly influence the molecule's interaction with its biological target.

Furthermore, the amide linker itself can be modified or replaced to alter the compound's properties. For instance, replacing the amide with a sulfonamide or other bioisosteres can impact binding affinity, selectivity, and pharmacokinetic properties.

Impact of Substituent Electronic and Steric Effects on Biological Response

The cyano group on the N-phenyl ring is also strongly electron-withdrawing and can participate in dipole-dipole interactions or act as a hydrogen bond acceptor. Its position is critical; an ortho-cyano group, as in the title compound, will have a different steric and electronic influence compared to a meta or para-cyano group, potentially leading to different biological activities and target selectivities. researchgate.net

Below are interactive tables summarizing findings for related benzamide derivatives, which may provide context for the potential activities of this compound.

Table 1: Biological Activities of Substituted Benzamide Derivatives

Compound ClassSubstituentsObserved Biological ActivityReference
Dichlorinated Benzamides3,4-dichloro on benzoyl ringMAO-B Inhibition nih.gov
Substituted BenzamidesVaried on N-phenyl ringα-Glucosidase Inhibition researchgate.net
N-PhenylbenzamidesVariedCOX-2/Topo I Inhibition nih.gov
Benzamide DerivativesVariedAntifungal, Larvicidal mdpi.comnih.gov

Table 2: Influence of Substituents on Benzamide Activity

ScaffoldSubstituent ModificationImpact on ActivityReference
BenzamideHalogenation of benzoyl ringCan significantly improve biological activity eurochlor.orgnih.gov
N-(cyanophenyl)benzamidePosition of cyano groupInfluences interaction with target researchgate.net
BenzamideElectron-withdrawing groupsCan enhance interactions with target proteins researchgate.net

Chiral Recognition in Ligand-Target Interactions

There is currently no available research data or scientific discussion concerning the chiral recognition of this compound in its interactions with biological targets. The potential for stereospecific interactions, which would be crucial for understanding its pharmacological or toxicological profile, remains an uninvestigated area.

Molecular Mechanism Elucidation

Detailed elucidation of the molecular mechanism of action for this compound is not documented in the current body of scientific literature. The following sub-sections, which are critical for a thorough mechanistic understanding, lack specific data for this compound.

Biochemical Pathway Analysis Associated with Compound Action

No studies have been published that analyze the biochemical pathways affected by this compound. Consequently, its influence on cellular signaling cascades, metabolic routes, or other biological pathways is unknown. While research into other benzamide derivatives has identified targets such as monoamine oxidase B (MAO-B) for different structures, this cannot be extrapolated to the 2-cyanophenyl isomer without direct experimental evidence. nih.govresearchgate.net

Characterization of Ligand Binding Sites and Molecular Interactions

Specific ligand binding sites and the nature of molecular interactions for this compound have not been characterized. Research on analogous compounds, such as other chlorinated benzamides, highlights the importance of the amide linker and aromatic ring substitutions in forming hydrogen bonds and π-π stacking interactions within protein binding pockets. nih.govnih.gov However, the precise binding mode and key interacting residues for the 2-cyanophenyl variant have not been determined.

Studies on Biological Selectivity and Off-Target Effects

There are no available studies on the biological selectivity or potential off-target effects of this compound. The assessment of a compound's selectivity for its intended biological target over other proteins is a critical step in drug discovery and toxicology, but this information is not available for this specific chemical.

Computational Chemistry and in Silico Modeling in Benzamide Research

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are employed to determine the fundamental electronic structure and geometric parameters of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms, yielding information about molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) is a robust and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. d-nb.info Instead of tackling the complex many-electron wavefunction, DFT calculates the electron density, from which the energy and other properties of the molecule can be derived.

Furthermore, DFT is used to predict chemical reactivity. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally suggests higher reactivity. Electrostatic potential maps can also be generated to visualize electron-rich and electron-poor regions, indicating likely sites for electrophilic or nucleophilic attack.

Once the optimized molecular geometry is obtained via DFT, it can be used to predict various spectroscopic parameters with a high degree of accuracy. d-nb.info

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. nih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov Recent advancements that account for conformational isomerism have significantly improved the accuracy of these predictions, with mean absolute errors for ¹H shifts often below 0.21 ppm and for ¹³C shifts below 1.2 ppm. d-nb.info These theoretical spectra serve as a powerful tool for validating experimentally obtained data and confirming the correct chemical structure. nih.gov

Below is an illustrative table of the type of data generated from a DFT-based NMR prediction for 2,4-dichloro-N-(2-cyanophenyl)benzamide.

Atom TypeAtom PositionPredicted Chemical Shift (ppm) (Illustrative)
¹³CCarbonyl (C=O)164.5
¹³CCyano (C≡N)117.0
¹³CAromatic C-Cl135.0
¹³CAromatic C-H125.0 - 132.0
¹HAmide (N-H)8.5
¹HAromatic7.5 - 8.2

Note: The values in this table are illustrative examples of typical outputs from DFT calculations and are not based on specific published research for this compound.

Vibrational Frequencies: DFT calculations are also used to predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. nih.gov The calculations yield a set of normal modes of vibration and their corresponding frequencies. These theoretical frequencies are often systematically scaled to correct for approximations in the computational method and to achieve better agreement with experimental spectra. nih.gov The analysis helps in the definitive assignment of key vibrational bands, such as the characteristic stretches for the amide C=O group, the C≡N nitrile group, and C-Cl bonds. nih.govresearchgate.net

The following table shows representative vibrational modes for this compound and their generally expected frequency ranges based on literature for similar functional groups.

Vibrational ModeFunctional GroupTypical Frequency Range (cm⁻¹)
N-H StretchAmide3100 - 3500
C-H StretchAromatic3000 - 3120 researchgate.net
C≡N StretchNitrile2210 - 2260
C=O StretchAmide (Amide I)1650 - 1690
C-Cl StretchAryl Halide1000 - 1100

Note: The frequency ranges are based on established literature values for the indicated functional groups and serve as a general guide.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study how a molecule interacts with biological macromolecules, such as proteins or enzymes. These in silico techniques are fundamental to computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., this compound) when it binds to a target protein. Docking algorithms place the ligand into the protein's binding site in numerous possible conformations and orientations, and a scoring function is used to estimate the binding affinity for each pose. The result is a ranked list of potential binding modes, with the top-ranked pose representing the most probable interaction. This prediction provides a static 3D model of the ligand-protein complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. The calculated binding affinity, often expressed as a binding energy (in kcal/mol), provides a quantitative estimate of the ligand's potency.

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the complex. Starting with the best-docked pose, an MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. This allows researchers to assess the stability of the predicted binding mode and observe how the ligand and protein behave in a simulated physiological environment. MD simulations can reveal important conformational changes in the protein that may occur upon ligand binding—a concept known as "induced fit." Furthermore, the simulation can highlight the flexibility of the ligand within the binding pocket and the persistence of key interactions over time, providing a more realistic and detailed understanding of the binding event.

Computational studies are instrumental in characterizing the active sites of enzymes and the binding pockets of receptors. By analyzing the docked complex of this compound, researchers can identify the specific amino acid residues that form the binding pocket. The analysis reveals which residues are critical for anchoring the ligand, for instance, by forming hydrogen bonds with the amide group or engaging in hydrophobic interactions with the dichlorinated phenyl ring. This information is invaluable for understanding the mechanism of action and for structure-based drug design. By identifying key interactions, researchers can propose modifications to the ligand's structure to enhance binding affinity and selectivity, leading to the rational design of more effective analogues.

Chemical Reactivity and Advanced Transformations

Reactions of the Amide and Nitrile Functional Groups

The reactivity of 2,4-dichloro-N-(2-cyanophenyl)benzamide is largely dictated by the interplay of its amide and nitrile functionalities. These groups can undergo a variety of transformations, offering pathways to a diverse range of derivatives.

The amide linkage in this compound is susceptible to hydrolysis under both acidic and alkaline conditions, yielding 2,4-dichlorobenzoic acid and 2-aminobenzonitrile. The rate and extent of this hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts. Generally, amide hydrolysis requires more vigorous conditions compared to ester hydrolysis due to the greater stability of the amide bond. researchgate.net

Under alkaline conditions, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide, forming a tetrahedral intermediate. researchgate.net This intermediate can then collapse, breaking the C-N bond to give the carboxylate and the amine. The stability of the amide bond is a critical consideration in its application and in the design of synthetic routes involving this compound.

The nitrile group can also undergo hydrolysis, typically under more forcing conditions than the amide. This reaction proceeds in a stepwise manner, first yielding a primary amide (2,4-dichloro-N-(2-carbamoylphenyl)benzamide) and subsequently the corresponding carboxylic acid (2-((2,4-dichlorobenzoyl)amino)benzoic acid). Selective hydrolysis of the nitrile in the presence of the amide, or vice versa, can be challenging and often requires careful selection of reaction conditions.

The nitrile group (C≡N) in this compound serves as a versatile handle for a variety of chemical transformations. Its electrophilic carbon atom makes it susceptible to attack by nucleophiles. nih.gov

Key derivatization reactions include:

Reduction: The nitrile can be reduced to a primary amine (2,4-dichloro-N-(2-(aminomethyl)phenyl)benzamide) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to compounds with a new primary amine functionality.

Addition of Grignard Reagents: Reaction with Grignard reagents (R-MgX) followed by hydrolysis can convert the nitrile group into a ketone, expanding the molecular complexity.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for instance, with azides to form tetrazoles, which are important heterocyclic structures in medicinal chemistry.

Conversion to Thioamides: Treatment with hydrogen sulfide (B99878) (H₂S) or Lawesson's reagent can convert the nitrile to a thioamide, a useful intermediate for the synthesis of various sulfur-containing heterocycles.

These derivatization reactions highlight the utility of the nitrile moiety as a key functional group for the synthesis of a wide array of derivatives from this compound.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The two aromatic rings of this compound exhibit different reactivities towards electrophilic and nucleophilic substitution reactions due to the nature of their substituents.

Nucleophilic aromatic substitution (SNAᵣ) on the dichlorophenyl ring is more plausible, particularly at the positions activated by the electron-withdrawing chlorine atoms. A strong nucleophile could potentially displace one of the chlorine atoms, especially the one at the 2-position, which is ortho to the activating benzamido group.

The cyanophenyl ring is also deactivated towards electrophilic aromatic substitution. The cyano group is a strong electron-withdrawing group, directing incoming electrophiles to the meta position. The N-acyl group is also deactivating.

Conversely, the cyanophenyl ring is activated towards nucleophilic aromatic substitution. The electron-withdrawing cyano group can stabilize the intermediate Meisenheimer complex formed during nucleophilic attack. Nucleophilic substitution would likely occur at the positions ortho and para to the cyano group.

Mechanistic Investigations of Cyclization Pathways

A significant area of research involving this compound and related compounds is their propensity to undergo intramolecular cyclization to form quinazolinone derivatives. orientjchem.org These heterocyclic structures are of considerable interest due to their presence in numerous biologically active compounds. orientjchem.org

The cyclization is typically initiated by the activation of the nitrile group. Under acidic or basic conditions, the nitrile can be converted to an intermediate that is more susceptible to intramolecular attack by the amide nitrogen.

One proposed mechanism involves the initial protonation of the nitrile nitrogen under acidic conditions, which increases the electrophilicity of the nitrile carbon. The amide nitrogen then acts as an intramolecular nucleophile, attacking the activated nitrile carbon. Subsequent tautomerization and loss of a proton lead to the formation of the quinazolinone ring system.

Studies on Synergistic Catalysis in Annulation Reactions

Synergistic catalysis, which involves the simultaneous operation of two or more distinct catalytic cycles, has emerged as a powerful strategy for achieving novel and efficient chemical transformations that are often not possible with a single catalyst. In the context of annulation reactions involving benzamides, synergistic catalysis can enable the activation of different parts of the reacting molecules, leading to highly selective and complex cyclizations.

While specific studies on the synergistic catalytic annulation of this compound are not available, research on analogous systems provides a conceptual framework. For instance, synergistic catalysis involving a chiral iminium catalyst and a palladium catalyst has been successfully employed in the [3+2] annulation of vinylcyclopropanes with enals. acs.org This approach demonstrates the potential for combining different catalytic modes to control regioselectivity and enantioselectivity.

In a hypothetical scenario, a synergistic approach to the annulation of this compound could involve a transition metal catalyst to activate a C-H bond on the dichlorobenzoyl ring, in concert with another catalyst that activates a reaction partner, such as an alkyne or an allene. The cyano group on the N-phenyl ring could also play a role in modulating the electronic properties of the amide and influencing the reactivity.

A plausible, albeit speculative, synergistic catalytic cycle for an annulation reaction is detailed in the interactive table below.

Interactive Table: Hypothetical Synergistic Catalytic Cycle for Annulation
StepDescriptionCatalyst A (e.g., Transition Metal)Catalyst B (e.g., Lewis Acid)Intermediate
1Coordination of Catalyst A to the benzamide (B126)[TM]-catalyst coordinates to the amide oxygen or directs C-H activation.-Coordinated benzamide complex
2C-H ActivationOxidative addition into the ortho C-H bond of the dichlorophenyl ring.-Metallacyclic intermediate
3Activation of Reaction PartnerCatalyst B activates the alkyne partner.Lewis acid coordinates to the alkyne, increasing its electrophilicity.Activated alkyne
4Migratory InsertionThe activated alkyne inserts into the metal-carbon bond of the metallacycle.-Expanded metallacycle
5Reductive Elimination/CyclizationReductive elimination to form the C-C bond and release the product.Catalyst B is released.Annulated product
6Catalyst RegenerationBoth catalysts are regenerated to re-enter the catalytic cycle.--

This hypothetical cycle illustrates how two catalysts could work in tandem to orchestrate a complex annulation. The specific nature of the catalysts and reaction partners would be crucial in determining the feasibility and outcome of such a reaction.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is fundamental to understanding reaction mechanisms and optimizing catalytic processes. In the context of transition metal-catalyzed annulation reactions of benzamides, a combination of experimental techniques (such as in-situ spectroscopy) and computational studies (like Density Functional Theory, DFT) is often employed.

Studies on related benzamides in cobalt-catalyzed C-H activation/annulation reactions with alkynes have provided valuable insights into the plausible intermediates. nih.gov These reactions are proposed to proceed through a series of organometallic species. Although specific data for this compound is absent, we can extrapolate from these related systems to predict the key intermediates and transition states.

The reaction likely commences with the formation of a cobalt-benzamide complex, followed by a concerted metalation-deprotonation step to generate a five-membered cobaltacycle. This intermediate is a common feature in such C-H activation reactions. Subsequent migratory insertion of an alkyne into the Co-C bond would lead to a seven-membered cobaltacycle. The final product is then formed via reductive elimination, regenerating the active catalyst.

The regioselectivity of such annulations, particularly with unsymmetrical alkynes, is a critical aspect. The electronic and steric effects of the substituents on both the benzamide and the alkyne play a decisive role. For this compound, the two chlorine atoms on the benzoyl ring would exert a significant electronic and steric influence, potentially directing the C-H activation and subsequent steps.

The table below outlines the proposed key intermediates and transition states in a generic cobalt-catalyzed annulation reaction, which can be considered a model for the reactivity of this compound.

Interactive Table: Proposed Intermediates and Transition States in a Cobalt-Catalyzed Annulation
SpeciesDescriptionKey Features
Pre-catalyst Activation Co(II) pre-catalyst is activated.Formation of the active Co(III) species.
Benzamide Complex Coordination of the benzamide to the Co(III) center.The amide oxygen and nitrogen act as a bidentate directing group.
TS1 (C-H Activation) Transition state for the concerted metalation-deprotonation.A six-membered transition state involving the Co, C, H, N, and O atoms.
Intermediate 1 (Cobaltacycle) A five-membered metallacycle formed after C-H activation.A stable intermediate that is often observable or can be computationally predicted.
Alkyne Complex Coordination of the alkyne to the cobaltacycle.The alkyne approaches the metal center.
TS2 (Migratory Insertion) Transition state for the insertion of the alkyne into the Co-C bond.The energy of this transition state often determines the regioselectivity.
Intermediate 2 (Expanded Metallacycle) A seven-membered cobaltacycle formed after alkyne insertion.A transient species leading to the final product.
TS3 (Reductive Elimination) Transition state for the C-C bond formation and catalyst regeneration.The final step to release the annulated product and the active catalyst.

Computational studies on similar systems have been instrumental in mapping the energy profiles of these catalytic cycles, identifying the rate-determining step, and explaining the origins of selectivity. nih.gov Such theoretical investigations would be invaluable for predicting the reactivity of this compound and for designing effective catalytic systems for its transformation.

Future Perspectives and Interdisciplinary Research Directions

Integration of Artificial Intelligence and Machine Learning in Benzamide (B126) Discovery

The traditional process of drug discovery is notoriously time-consuming and expensive, often taking over a decade and costing billions of dollars. nih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by dramatically increasing efficiency and reducing failure rates. researchgate.netnih.govstmjournals.com These computational tools are being applied across the entire drug discovery pipeline, from identifying novel drug targets to designing and optimizing new molecules. nih.govstmjournals.com

For benzamide discovery, AI and ML offer several key advantages:

De Novo Design: Generative AI models can design entirely new benzamide molecules that are optimized for specific properties. nih.gov These algorithms, trained on vast datasets of chemical structures and their biological activities, can learn the complex relationships between a molecule's structure and its function. nih.gov This allows them to generate novel candidates with a higher probability of success.

Property Prediction: A significant challenge in drug development is predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov ML models can be trained to predict these properties with increasing accuracy, allowing researchers to prioritize benzamide derivatives that are more likely to be safe and effective in humans. nih.gov This early-stage filtering helps to reduce the high attrition rates that plague drug development. researchgate.net

Virtual Screening: AI can rapidly screen vast virtual libraries of benzamide compounds against a biological target. researchgate.net By predicting binding affinities and other interactions, these methods can identify the most promising candidates for laboratory synthesis and testing, saving considerable time and resources compared to traditional high-throughput screening alone. nih.govresearchgate.net

Deep learning, a subset of ML, is particularly powerful as it can automatically extract relevant features from raw data, such as molecular structures, without the need for manually crafted descriptors. nih.gov This capability allows for the identification of subtle structural nuances that may be crucial for a benzamide's biological activity. The integration of AI is expected to accelerate the discovery of new benzamide-based therapeutics in a faster and more cost-effective manner. nih.gov

High-Throughput Synthesis and Screening Methodologies

The exploration of the vast chemical space around the benzamide scaffold requires methods for rapidly synthesizing and testing large numbers of compounds. High-throughput screening (HTS) and combinatorial chemistry have become indispensable tools in this endeavor. umd.edu

HTS platforms utilize robotics, microplates, and automated data analysis to test millions of compounds against a biological target in a short period. nih.gov This technology is essential for identifying initial "hits" from large compound libraries. For benzamide research, HTS allows for the screening of diverse libraries to identify derivatives with desired activities, such as inhibiting a particular enzyme or killing cancer cells. nih.govnih.gov

Complementing HTS is the development of high-throughput synthesis methods. These techniques enable the parallel synthesis of large libraries of related compounds, such as benzamide derivatives. prf.orgnih.gov By systematically varying the substituents on the benzamide core, researchers can quickly generate a diverse set of molecules for screening. nih.gov This combinatorial approach is crucial for establishing structure-activity relationships (SAR), which guide the optimization of lead compounds. nih.gov For instance, a high-throughput methodology was successfully developed for the combinatorial synthesis and screening of cyclic peptide libraries, leading to the discovery of analogues with improved therapeutic properties. nih.gov Similar strategies are being applied to small molecules like benzamides to accelerate the discovery process. prf.org

Applications in Chemical Biology Tool Development

The benzamide scaffold is not only a promising framework for therapeutic agents but also a versatile building block for creating chemical biology tools. nih.gov These tools are specifically designed molecules used to study and manipulate biological systems, providing invaluable insights into disease mechanisms. The ability to easily introduce different functional groups onto the benzamide structure allows for the fine-tuning of its properties for various applications. nih.gov

One key application is the development of molecular probes. For example, benzamide derivatives can be modified to include fluorescent tags. These fluorescent probes can be used to visualize and track the localization and activity of specific enzymes or proteins within living cells. This provides a powerful method for studying biological processes in real-time.

Furthermore, highly specific and potent benzamide-based inhibitors can serve as critical tools for target validation. By selectively inhibiting a single protein, researchers can study the downstream effects and confirm the protein's role in a particular disease pathway. This is a crucial step in ensuring that a potential drug target is a valid one before investing in a full-scale drug development program. The adaptability of the benzamide structure makes it an excellent starting point for creating these sophisticated molecular tools. acs.org

Exploration of Novel Biological Targets and Therapeutic Areas for Benzamide Scaffolds

The benzamide class of compounds has already demonstrated a remarkable range of biological activities, validating its potential across multiple therapeutic areas. nih.gov Research has identified several key protein targets for various benzamide derivatives.

Table 1: Selected Biological Targets of Benzamide Derivatives

Target Protein Therapeutic Area Reference(s)
Poly(ADP-ribose) polymerase-1 (PARP-1) Cancer nih.gov
Histone Deacetylases (HDACs) Cancer mdpi.com
Sodium taurocholate cotransport polypeptide (NTCP) Liver Cancer, Hepatitis nih.gov
Endoplasmic Reticulum (ER) Stress Pathways Diabetes nih.gov
Acetylcholinesterase (AChE) Alzheimer's Disease nih.gov

For example, certain benzamide derivatives are potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, making them promising candidates for cancer therapy. nih.gov Others act as inhibitors of histone deacetylases (HDACs), which are also important targets in oncology. mdpi.com In fact, the FDA has approved the benzamide-based drug chidamide (B1683975) for treating certain types of lymphoma. mdpi.com

Beyond cancer, researchers have discovered benzamide derivatives that protect pancreatic β-cells from stress, suggesting a potential for treating diabetes. nih.gov Other derivatives have shown activity against enzymes like acetylcholinesterase, a target in Alzheimer's disease research. nih.gov The ability of the benzamide scaffold to interact with such a diverse range of protein targets highlights its privileged nature in medicinal chemistry.

Future research will undoubtedly focus on screening benzamide libraries against newly identified biological targets implicated in a wide range of diseases. The structural and electronic properties of aromatic compounds like benzamides, which allow for interactions such as π-π stacking, contribute to their ability to bind to diverse biological targets. wikipedia.org The continued exploration of this chemical space is expected to yield novel therapeutic agents for numerous unmet medical needs.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2,4-dichloro-N-(2-cyanophenyl)benzamide, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via alkylation of substituted anilines (e.g., 4-chloroaniline) followed by benzoylation with 2,4-dichlorobenzoyl chloride. For example, intermediates are generated by reacting amines with protected aldehydes (e.g., N-Boc-2-aminoacetaldehyde) under basic conditions, followed by deprotection using HCl. Characterization typically involves 1H NMR (e.g., δ 7.23–3.96 ppm for amine protons and alkyl chains) and ESI-MS (e.g., m/z 343.4 [M+H]+) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for verifying the purity and structure of this compound?

  • Methodological Answer :

  • 1H NMR : Identifies aromatic protons, amine groups, and alkyl chain environments (e.g., δ 7.23 ppm for aromatic protons in CDCl3) .
  • ESI-MS : Confirms molecular weight and fragmentation patterns (e.g., m/z 343.4 for [M+H]+) .
  • Column Chromatography : Used for purification, with silica gel or HPLC for complex mixtures (e.g., compound 55 purified via HPLC) .

Q. What are the key reactivity considerations for handling this compound in aqueous environments?

  • Methodological Answer : The compound’s stability in water depends on pH and temperature. Kinetic studies of analogous benzamides (e.g., N-hydroxymethyl derivatives) show acid-catalyzed hydrolysis dominates at low pH, while base-catalyzed degradation occurs at high pH. Use buffered solutions (pH 4–7) and low temperatures (<25°C) to minimize hydrolysis .

Advanced Research Questions

Q. How can conflicting NMR data for derivatives of this compound be resolved during structural elucidation?

  • Methodological Answer :

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria in alkyl chains) by observing signal splitting at low temperatures .
  • COSY/HSQC Experiments : Maps coupling between protons and carbons to distinguish overlapping signals (e.g., aromatic vs. amide protons) .
  • Crystallography : SHELX software refines crystal structures to validate bond lengths and angles, resolving ambiguities in substituent positions .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

StepOptimization StrategyExample Outcome
AlkylationUse polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of aminesYield increased from 57% to 79% for compound 16
BenzoylationSlow addition of benzoyl chloride at 0°C to reduce side reactionsPurity improved to >95%
DeprotectionHCl gas in dioxane for Boc removal, followed by precipitationReduced byproduct formation

Q. How do electronic effects of substituents influence the biological activity of this compound?

  • Methodological Answer :

  • Hammett Analysis : Correlates substituent σ values with inhibitory activity. For example, electron-withdrawing groups (e.g., -Cl, -CN) enhance binding to Trypanosoma brucei targets by increasing electrophilicity .
  • Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts interactions with enzyme active sites, guiding rational design of derivatives .

Data Contradiction Analysis

Q. Why might biological assay results for this compound vary across studies, and how can reproducibility be improved?

  • Methodological Answer :

  • Source of Variation : Differences in assay conditions (e.g., pH, serum proteins) or impurity profiles (e.g., unreacted starting materials).
  • Mitigation Strategies :
  • Standardize purity thresholds (>95% by HPLC) .
  • Use isothermal titration calorimetry (ITC) to quantify binding under controlled buffer conditions .

Computational & Experimental Integration

Q. What computational tools validate the stereoelectronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Gaussian09 models HOMO/LUMO energies to predict reactivity (e.g., nucleophilic attack at the carbonyl group) .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility in aqueous/organic solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.